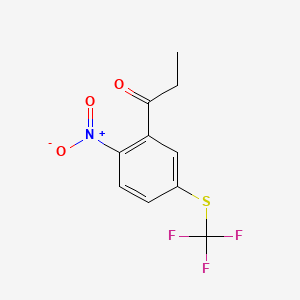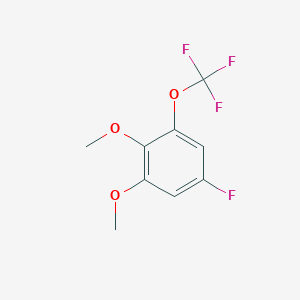
1,2-Dimethoxy-5-fluoro-3-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethoxy-5-fluoro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8F4O3 It is a derivative of benzene, characterized by the presence of methoxy, fluoro, and trifluoromethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-5-fluoro-3-(trifluoromethoxy)benzene typically involves the introduction of the trifluoromethoxy group onto a fluorinated benzene derivative. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a fluorinated anisole, is reacted with a trifluoromethylating agent under controlled conditions. The reaction is often carried out in the presence of a base and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethoxy-5-fluoro-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The fluoro group can be reduced to form a hydrogenated derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethoxy-5-fluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation
Wirkmechanismus
The mechanism of action of 1,2-Dimethoxy-5-fluoro-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Fluoro-3-(trifluoromethoxy)benzene
- 1,2-Difluoro-3-(trifluoromethoxy)benzene
- 5-Fluoro-2-(trifluoromethoxy)indolinone
Uniqueness
1,2-Dimethoxy-5-fluoro-3-(trifluoromethoxy)benzene is unique due to the combination of methoxy, fluoro, and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications .
Eigenschaften
Molekularformel |
C9H8F4O3 |
|---|---|
Molekulargewicht |
240.15 g/mol |
IUPAC-Name |
5-fluoro-1,2-dimethoxy-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H8F4O3/c1-14-6-3-5(10)4-7(8(6)15-2)16-9(11,12)13/h3-4H,1-2H3 |
InChI-Schlüssel |
NZTTYCJNOPSMND-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)F)OC(F)(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-methoxybenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14061413.png)
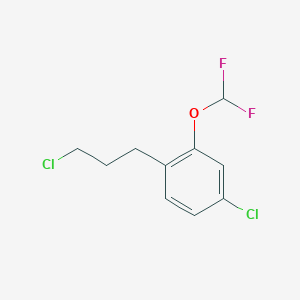
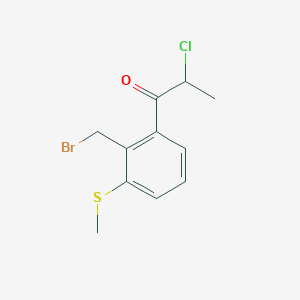
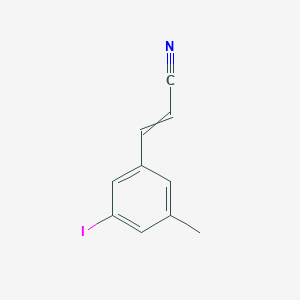
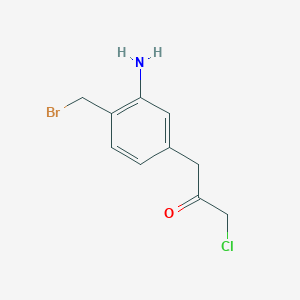
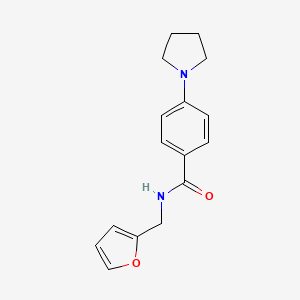
![(1S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14061444.png)
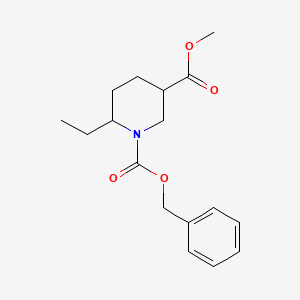

![tert-Butyl 4-(((R)-1-(4-methoxyphenyl)ethyl)amino)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14061453.png)
![(2aR,3S,4R,5aS,5bS,7aR,11aR,12aS)-2a,5a,8,8-tetramethyl-9-(methylamino)-3-((S)-1-(methylamino)ethyl)tetradecahydro-1H,12H-cyclopenta[a]cyclopropa[e]phenanthren-4-ol](/img/structure/B14061457.png)

